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Compound of Interest

Compound Name: 5,10,15-Triphenylcorrole

Cat. No.: B3119093 Get Quote

For researchers, scientists, and professionals in drug development, the quest for efficient and

selective catalysts is paramount. Metallo-triphenylcorroles have emerged as a versatile class of

catalysts, demonstrating significant activity in a range of chemical transformations. This guide

provides a comprehensive comparison of their catalytic performance against alternative

systems, supported by experimental data, detailed protocols, and mechanistic insights.

Metallo-triphenylcorroles, macrocyclic compounds akin to porphyrins, possess unique

electronic and structural features that make them highly effective catalysts. Their ability to

stabilize metals in high oxidation states is a key attribute that underpins their catalytic activity in

reactions such as hydrogen evolution, oxygen reduction, aziridination, and cyclopropanation.

This guide will delve into the performance of various metallo-triphenylcorroles in these key

reactions, offering a clear comparison of their efficacy.

Comparative Catalytic Activity
The catalytic performance of metallo-triphenylcorroles is significantly influenced by the central

metal ion and the peripheral substituents on the triphenylphosphine moieties. The following

tables summarize the key performance metrics—Turnover Number (TON), Turnover Frequency

(TOF), yield, and selectivity—for various metallo-triphenylcorrole catalysts in different reactions,

providing a basis for comparison with other catalytic systems.

Hydrogen Evolution Reaction (HER)
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Cobalt-triphenylcorroles have been extensively studied as electrocatalysts for the hydrogen

evolution reaction, a critical process for renewable energy technologies. Their performance is

often benchmarked against platinum, the current state-of-the-art catalyst.
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Catalyst Metal
Substitue
nt

TON TOF (s⁻¹)
Catalytic
Efficiency
(C.E.)

Condition
s

Co(tpfc)

(py)₂
Co

Pentafluoro

phenyl
- 1010 -

Electrocata

lysis, pH

0.5

Ortho-

hydroxyph

enyl Co-

corrole

Co o-OH-Ph 1447.39 318.68 1.13

Electrocata

lysis with

TsOH as

proton

source

P-

aminophen

yl Co-

corrole

Co p-NH₂-Ph - - -
Electrocata

lysis

Co-corrole

with

imidazole

Co
Imidazole-

Ph
- 265 1.04

Electrocata

lysis with

TsOH in

DMF

Co-corrole

with o-

NO₂-

benzyl

Co
o-NO₂-

benzyl
- - -

Electrocata

lysis, HER

activity

order: o-

NO₂ > p-

NO₂ > m-

NO₂[1][2]

Co-corrole

with

trifluoromet

hyl

Co CF₃ - 100-220 -

Electrocata

lysis with

TFA in

DMF[3]
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Cobalt

tris(4-

nitrophenyl

)corrole

Co 4-NO₂-Ph - 150 h⁻¹ -

Electrocata

lysis in

phosphate

buffer (pH

7.0) at

-1.53 V vs

Ag/AgCl[4]

Cobalt

tris(phenyl)

corrole

Co Phenyl - 62 h⁻¹ -

Electrocata

lysis in

phosphate

buffer (pH

7.0) at

-1.53 V vs

Ag/AgCl[4]

Oxygen Reduction and Evolution Reactions
The oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) are fundamental to

fuel cells and metal-air batteries. Metallo-triphenylcorroles, particularly those with manganese

and cobalt centers, have shown promise in catalyzing these reactions.[5][6]

Catalyst Metal Reaction Performance Metric

Mn(III)-

triphenylcorrole
Mn ORR

Exhibits the most

effective catalytic

properties among Mn,

Co, Cu, and Zn

complexes.[5]

Co(tpfc)(py)₂ Co OER

TOF of 0.20 s⁻¹ at 1.4

V (vs. Ag/AgCl, pH =

7)

Aziridination
Iron-triphenylcorroles have been identified as effective catalysts for aziridination, a key reaction

for the synthesis of nitrogen-containing heterocycles. These catalysts can facilitate nitrogen
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atom transfer from various sources to olefins.

Catalyst Metal
Substrate
(Olefin)

Nitrene Source Yield (%)

Fe(F₂₀-TPPL)Cl Fe C₆₀ Organic Azide -

General Iron

Corroles
Fe Alkenes Organic Azides Good

Cyclopropanation
Metallo-triphenylcorroles have also been utilized in cyclopropanation reactions, offering an

alternative to more traditional rhodium and copper-based catalysts.

Catalyst Metal
Substrate
(Olefin)

Carbene
Source

Performance
Comparison

Rhodium-

triphenylcorrole
Rh

Electron-deficient

alkenes
Diazoacetates

High

stereoselectivity

(up to 98% ee).

[7]

Iron-

triphenylcorrole
Fe Alkenes

Diazo

compounds

Effective

catalysts for

cyclopropanation

.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.

Below are representative experimental protocols for the synthesis of metallo-triphenylcorroles

and their application in key catalytic reactions.

Synthesis of Cobalt(III) Triphenylcorrole
This protocol outlines a general procedure for the synthesis of a cobalt(III) triphenylcorrole

complex.
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Materials:

5,10,15-Triphenylcorrole (free base)

Cobalt(II) acetate tetrahydrate

Pyridine

Toluene

Methanol

Basic alumina

Procedure:

A solution of 5,10,15-triphenylcorrole in toluene is prepared.

A solution of cobalt(II) acetate tetrahydrate in methanol is added to the corrole solution.

The reaction mixture is refluxed for a specified period, typically 1-2 hours, while monitoring

the reaction progress by UV-vis spectroscopy.

After cooling to room temperature, pyridine is added, and the mixture is stirred.

The solvent is removed under reduced pressure.

The resulting solid is dissolved in a minimal amount of toluene and purified by column

chromatography on basic alumina, eluting with a suitable solvent system (e.g.,

toluene/hexane).

The fractions containing the desired cobalt(III) triphenylcorrole complex are collected, and

the solvent is evaporated to yield the final product.

The product is characterized by UV-vis, ¹H NMR, and mass spectrometry.

Electrocatalytic Hydrogen Evolution
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This protocol describes a typical setup for evaluating the electrocatalytic activity of a cobalt-

triphenylcorrole for the hydrogen evolution reaction.

Materials and Equipment:

Cobalt-triphenylcorrole catalyst

Working electrode (e.g., glassy carbon electrode)

Counter electrode (e.g., platinum wire)

Reference electrode (e.g., Ag/AgCl)

Electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0)

Proton source (e.g., acetic acid or p-toluenesulfonic acid)

Potentiostat

Electrochemical cell

Procedure:

The working electrode is polished and cleaned.

A known amount of the cobalt-triphenylcorrole catalyst is dissolved in a suitable solvent and

drop-casted onto the working electrode surface.

The electrochemical cell is assembled with the working, counter, and reference electrodes in

the electrolyte solution.

The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.

Cyclic voltammetry (CV) is performed to determine the electrochemical behavior of the

catalyst.

A proton source is added to the electrolyte, and CVs are recorded at various concentrations

to assess the catalytic activity for HER.
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Controlled potential electrolysis is carried out at a specific overpotential to quantify the

amount of hydrogen produced and calculate the TON and TOF.

Iron-Catalyzed Aziridination
This protocol provides a general procedure for the aziridination of an alkene using an iron-

triphenylcorrole catalyst.

Materials:

Iron-triphenylcorrole catalyst

Alkene substrate

Nitrene source (e.g., an organic azide)

Anhydrous solvent (e.g., dichloromethane or toluene)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

The iron-triphenylcorrole catalyst and the alkene substrate are dissolved in the anhydrous

solvent in a reaction vessel under an inert atmosphere.

The nitrene source is added to the reaction mixture, either in one portion or portion-wise.

The reaction is stirred at a specified temperature (e.g., room temperature or elevated

temperature) for a set period.

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, the reaction mixture is quenched (if necessary) and the solvent is removed

under reduced pressure.

The crude product is purified by column chromatography on silica gel to isolate the desired

aziridine.
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The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

structure and purity.

Mechanistic Insights and Visualizations
Understanding the catalytic cycle is essential for optimizing catalyst performance and designing

new, more efficient catalysts. The following diagrams, generated using Graphviz, illustrate the

proposed catalytic cycles for key reactions mediated by metallo-triphenylcorroles.

Catalytic Cycle for Hydrogen Evolution with Cobalt-
Triphenylcorrole
Two primary pathways have been proposed for the electrocatalytic hydrogen evolution reaction

catalyzed by cobalt-triphenylcorroles: the EECC and ECEC mechanisms. The operative

pathway can depend on the reaction conditions, such as the nature of the proton source.[1][2]

EECC Pathway

ECEC Pathway

[CoIII(Cor)]+

[CoII(Cor)]
 + e-

[CoI(Cor)]- + e-
[CoIII(Cor)-H]- + H+

 + H+

H₂

[CoIII(Cor)]+

[CoII(Cor)]
 + e-

[CoII(Cor)-H] + H+
[CoI(Cor)-H]- + e-

 + H+

H₂
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Proposed catalytic pathways for Hydrogen Evolution Reaction (HER).

Catalytic Cycle for Iron-Triphenylcorrole Catalyzed
Aziridination
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The proposed mechanism for iron-corrole catalyzed aziridination involves the formation of a

high-valent iron-imido intermediate, which then transfers the nitrene group to the alkene.

[FeIII(Cor)]+

[FeV(Cor)=NR]2+

 + Nitrene Source
- N₂

Nitrene Source (R-N₃)

[FeIII(Cor)-Aziridine Complex]

 + Alkene

Alkene

 

Aziridine
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Proposed catalytic cycle for iron-triphenylcorrole catalyzed aziridination.

Catalytic Cycle for Rhodium-Triphenylcorrole Catalyzed
Cyclopropanation
The catalytic cycle for cyclopropanation often proceeds through a metal-carbene intermediate,

which reacts with the alkene to form the cyclopropane product.
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[RhII(Cor)]

[Rh(Cor)=CHR]

 + Diazo Compound
- N₂

Diazo Compound (N₂CHR)

[Rh(Cor)-Cyclopropane Complex]

 + Alkene

Alkene

 

Cyclopropane
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Proposed catalytic cycle for rhodium-triphenylcorrole catalyzed cyclopropanation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Electrocatalytic Hydrogen Evolution Reaction of Cobalt Triaryl Corrole Bearing Nitro Group
[mdpi.com]

3. Redirecting [linkinghub.elsevier.com]

4. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b3119093?utm_src=pdf-body-img
https://www.benchchem.com/product/b3119093?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/382284791_Electrocatalytic_Hydrogen_Evolution_Reaction_of_Cobalt_Triaryl_Corrole_Bearing_Nitro_Group
https://www.mdpi.com/2073-4344/14/7/454
https://www.mdpi.com/2073-4344/14/7/454
https://linkinghub.elsevier.com/retrieve/pii/S0020169324000574
https://www.researchgate.net/publication/336202255_Electrocatalytic_activity_of_cobalt_tris4-nitrophenylcorrole_for_hydrogen_evolution_from_water
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3119093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes -
Chemical Science (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Benchmarking the Catalytic Prowess of Metallo-
Triphenylcorroles: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3119093#benchmarking-the-catalytic-activity-of-
metallo-triphenylcorroles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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